molecular formula C22H35NO8 B607318 endo-BCN-PEG4-acid CAS No. 1421932-54-8

endo-BCN-PEG4-acid

Cat. No.: B607318
CAS No.: 1421932-54-8
M. Wt: 441.52
InChI Key: MOPSTLKSTPBGBX-UHFFFAOYSA-N
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Description

endo-BCN-PEG4-acid is a polyethylene glycol (PEG)-based compound that features a bicyclo[6.1.0]non-4-yne (BCN) group and a terminal carboxylic acid group. This compound is primarily used in click chemistry, a class of biocompatible reactions that are highly efficient and selective. The BCN group is known for its high reactivity with azide-tagged compounds, making this compound a valuable reagent in various scientific applications .

Mechanism of Action

Target of Action

endo-BCN-PEG4-acid is a click chemistry reagent . It primarily targets primary amine groups and azide-tagged compounds or biomolecules . The primary amine groups are reactive with the terminal carboxylic acid of the compound in the presence of activators .

Mode of Action

The terminal carboxylic acid of this compound reacts with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . The BCN group of the compound can react with azide-tagged compounds or biomolecules .

Biochemical Pathways

This compound is a PEG-based PROTAC linker . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Pharmacokinetics

The hydrophilic PEG spacer in this compound increases its solubility in aqueous media . This property can impact the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability.

Result of Action

The result of this compound’s action is the formation of a stable amide bond with primary amine groups . Additionally, its BCN group can react with azide-tagged compounds or biomolecules . In the context of PROTACs, this leads to the selective degradation of target proteins .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of primary amine groups and azide-tagged compounds or biomolecules is necessary for its action . Additionally, the presence of activators such as EDC or HATU is required for the reaction with primary amine groups . .

Preparation Methods

Synthetic Routes and Reaction Conditions

endo-BCN-PEG4-acid is synthesized through a series of chemical reactions that involve the introduction of the BCN group and the PEG spacer. The terminal carboxylic acid group is introduced through esterification or amidation reactions. Common reagents used in these reactions include EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is often produced in reagent grade for research purposes, with options for GMP-grade production for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

endo-BCN-PEG4-acid primarily undergoes click reactions, specifically strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction is highly efficient and does not require a copper catalyst, making it suitable for biological applications .

Common Reagents and Conditions

    Reagents: Azide-tagged compounds, EDC, HATU

    Conditions: Mild aqueous conditions, room temperature

Major Products

The major products formed from these reactions are stable amide bonds and triazole rings, which are crucial for bioconjugation and drug delivery applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high reactivity and biocompatibility, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry. Its ability to form stable amide bonds and triazole rings under mild conditions sets it apart from other similar compounds .

Properties

IUPAC Name

3-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35NO8/c24-21(25)7-9-27-11-13-29-15-16-30-14-12-28-10-8-23-22(26)31-17-20-18-5-3-1-2-4-6-19(18)20/h18-20H,3-17H2,(H,23,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPSTLKSTPBGBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCC(=O)O)CCC#C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421932-54-8
Record name exo-BCN-PEG4-acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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